molecular formula C10H10O3 B042107 Methyl 4-hydroxycinnamate CAS No. 3943-97-3

Methyl 4-hydroxycinnamate

Cat. No.: B042107
CAS No.: 3943-97-3
M. Wt: 178.18 g/mol
InChI Key: NITWSHWHQAQBAW-QPJJXVBHSA-N
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Description

Methyl 4-hydroxycinnamate is a phenolic compound and a derivative of p-coumaric acid. It is commonly found in various plants, including Allium cepa (onion). This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxycinnamate interacts with various enzymes, proteins, and other biomolecules. It has been found to have a role as a melanin synthesis inhibitor, a fungal metabolite, an anti-inflammatory agent, an antifungal agent, and a plant metabolite . It is a cinnamate ester, a member of phenols, and a methyl ester .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce LPS-induced nitric oxide (NO) production in RAW 264.7 cells . It also synergizes with curcumin to induce apoptosis in HL-60 acute myeloid leukemia cells . Furthermore, this compound reduces parasitemia and increases survival in P. berghei-infected mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. It has been found to inhibit GSK3β

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. The lifetime of the S1–S0 origin of this compound is 8–9 ps . More studies are needed to further understand the stability, degradation, and long-term effects of this compound on cellular function.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found that Lactobacillus plantarum exhibits a reducing activity, transforming hydroxycinnamates to substituted phenylpropionic acids, which possess higher antioxidant activity than their precursors

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxycinnamate can be synthesized through the esterification of 4-hydroxycinnamic acid with methanol. The reaction typically occurs under reflux conditions in the presence of an acid catalyst such as sulfuric acid . The reaction mixture is heated overnight to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7,11H,1H3/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWSHWHQAQBAW-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19367-38-5, 3943-97-3
Record name 2-Propenoic acid, 3-(4-hydroxyphenyl)-, methyl ester, (E)-
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Record name Methyl 4-hydroxycinnamate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl p-hydroxycinnamate
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Record name 4-Hydroxycinnamic acid methyl ester
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Synthesis routes and methods I

Procedure details

To a 250 mL round bottom flask fitted with a reflux condenser and a nitrogen inlet tube was added 20.0 g (121.8 mmol) 4-hydroxycinnamic acid, 100 mL (246.9 mmol) methanol, and 5.0 g (50.0 mmol) concentrated sulfuric acid. The reaction vessel was heated at 75°-80° C. overnight. After cooling to room temperature, the resulting solution was diluted with 150 mL distilled water, and cooled to 0° C. The resulting precipitate was filtered, washed with sat. NaHCO3 solution, and recrystallized from EtOH/water to afford 16.8 g (77%) methyl 4-hydroxycinnamate which was used without further purification: mp.=139°-140° C.; 1H NMR (CD3SOCD3, 300 MHz) δ 3.42 (broad s, 1H), 3.70 (s, 3H), 6.40 (d, J=16.0 Hz, 1H), 6.81 (d, J=8.4 Hz, 2H), 7.55 (d, J=8.4 Hz, 2H), 7.58 (d, J=16.0 Hz, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (1.33 mL) is added dropwise to methanol (30 mL) under ice-cooling and the solution is stirred for 10 minutes. To the solution is added 4-hydroxycinnamic acid (3.0 g) and the mixture is stirred at room temperature for 4 days. The reaction mixture is concentrated and the residue is diluted with ethyl acetate (50 mL), washed successively with a saturated sodium hydrogencarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is re-crystallized from ethyl acetate/n-hexane to methyl 4-hydroxycinnamate (2.86 g, yield; 88%) as pale yellow crystals.
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

51.2 g (312 mmol) of p-coumaric acid were dissolved in 330 ml of methanol and treated with 10 ml of concentrated sulphuric acid. The solution was heated under reflux for 2 hours. Subsequently the majority of the methanol (about 200 ml) was distilled off and the residue remaining behind was poured into 1.3 l of ice-water. The separated ester was filtered off under suction and washed in succession with cold water, with a small amount of cold NaHCO3 solution and again with cold water. Drying at 50° C. in a water-jet vacuum gave 51.1 g of methyl 3-(4-hydroxyphenyl)-acrylate in the form of a light brownish coloured powder.
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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